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Compound of Interest

Compound Name:
Bis(2-fluoroethyl)(2-

methoxyethyl)amine

CAS No.: 1955524-14-7

Cat. No.: B2965659

Get Quote

Executive Summary
Methoxyethyl-substituted amines represent a critical structural motif in both medicinal chemistry

and industrial gas treatment. Characterized by the presence of an ether linkage separated from

an amine by an ethylene bridge (

), these compounds exhibit a unique "amphiphilic" solubility profile. This guide analyzes the
physicochemical drivers behind their behavior—specifically the gauche effect and hydrogen
bond acceptor (HBA) modulation—and provides validated protocols for their characterization.

For the drug developer, the methoxyethyl group serves as a strategic bioisostere, lowering

lipophilicity (LogP) compared to alkyl chains without introducing the permeability-limiting

hydrogen bond donor (HBD) character of a hydroxyl group. In industrial applications,

specifically carbon capture, these amines offer high CO

solubility and reduced regeneration energy in water-lean solvent systems.[1]

Physicochemical Basis of Solubility
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The solubility profile of methoxyethyl-substituted amines is not merely a function of polarity but

is governed by specific conformational preferences and electronic effects.

The Gauche Effect and Conformation
Unlike simple alkyl chains that prefer an anti (staggered, 180°) conformation to minimize steric

hindrance, 1,2-disubstituted ethanes with electronegative heteroatoms (like O and N) often

adopt a gauche (60°) conformation.[2]

Mechanism: This stabilization arises from hyperconjugation (

) and electrostatic attraction between the partially positive nitrogen and the electronegative
oxygen.

Solubility Impact: The gauche conformation creates a compact, "kinked" molecular shape.

This exposes the ether oxygen and amine nitrogen to the solvent shell more effectively than

an extended anti conformer, enhancing hydration entropy and thus aqueous solubility.

Electronic Modulation (HBA vs. HBD)
The methoxyethyl group acts as a "capped" alcohol.

Hydrogen Bond Acceptors (HBA): 2 (Ether Oxygen + Amine Nitrogen).

Hydrogen Bond Donors (HBD): 0 (for tertiary amines) or 1-2 (for secondary/primary amines).

Comparison:

vs. Propyl: Methoxyethyl lowers LogP (increases hydrophilicity) due to the ether oxygen.

vs. Hydroxyethyl: Methoxyethyl is more lipophilic (higher LogP) because it lacks the

hydroxyl proton (HBD). This is crucial for membrane permeability; removing the HBD

reduces the desolvation penalty required to enter the lipid bilayer.

Table 1: Comparative Physicochemical Properties
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Substituent
Group

Structure
LogP Shift
(Approx)*

HBA HBD
Solubility
Character

n-Propyl
Reference

(0.0)
0 0 Lipophilic

Methoxyethyl -1.0 to -1.5 1 0
Amphiphilic

(Balanced)

Hydroxyethyl -2.0 to -2.5 1 1

Hydrophilic

(Permeability

Risk)

*Values are approximate shifts relative to the propyl group in a drug-like scaffold.

Visualization: Solvation & Conformation
The following diagram illustrates the gauche conformation and the solvation shell stabilization

that drives the solubility of these amines.
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Figure 1: The gauche effect stabilizes a compact conformation, exposing the ether oxygen for

efficient hydrogen bonding with water.
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Medicinal Chemistry: The "Permeability-Solubility"
Sweet Spot
In drug discovery, the "molecular obesity" (high LogP/MW) of lead compounds often leads to

poor solubility. Replacing an alkyl chain with a methoxyethyl group is a standard bioisosteric

replacement.

Mechanism: The ether oxygen reduces LogP, improving aqueous solubility.

Advantage: Unlike adding a hydroxyl group (which also improves solubility), the

methoxyethyl group does not introduce a Hydrogen Bond Donor. High HBD counts correlate

with poor passive permeability and P-gp efflux liability. Methoxyethyl amines often retain

good membrane permeability while solving solubility issues.

Industrial CO Capture: Water-Lean Solvents
Methoxyethyl amines (e.g., 2-methoxyethylamine) are pivotal in "Next-Gen" carbon capture.

Problem: Aqueous amine solutions (like MEA) require massive energy to boil off water during

regeneration.

Solution: Methoxyethyl amines are used in water-lean or non-aqueous solvents.[1]

Solubility: The methoxyethyl group ensures the amine remains soluble in organic co-

solvents (like alcohols or glycols) where simple alkyl amines might phase separate.

Capacity: They exhibit high physical solubility for CO

(Henry's Law) in addition to chemical carbamate formation, increasing the net cyclic
capacity.

Experimental Protocol: Thermodynamic Solubility
Assay
For accurate characterization, Thermodynamic Solubility (equilibrium) is preferred over Kinetic

Solubility (precipitation from DMSO).
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Protocol Overview
Objective: Determine the saturation solubility of a solid methoxyethyl-amine derivative in a

specific buffer (usually pH 7.4) or solvent.[1][2][3][4][5][6][7]

Reagents:

Test Compound (Solid, >95% purity).

Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

HPLC-grade Acetonitrile/Methanol.

Workflow:

Saturation: Add excess solid compound to the buffer in a glass vial.

Equilibration: Shake at constant temperature (25°C) for 24–48 hours.

Separation: Filter (0.45 µm PVDF) or centrifuge (15,000 rpm) to remove undissolved solid.

Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard

curve.

Methodological Workflow Diagram
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Figure 2: Step-by-step workflow for determining the thermodynamic solubility of amine

derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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